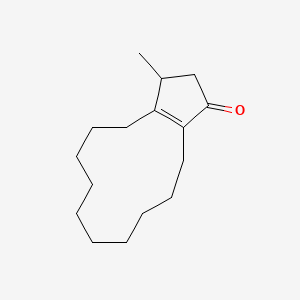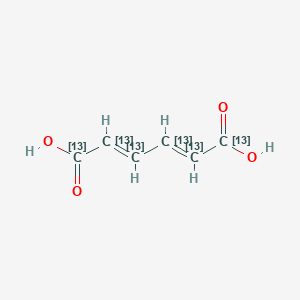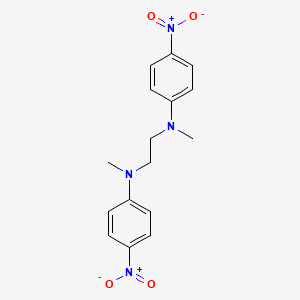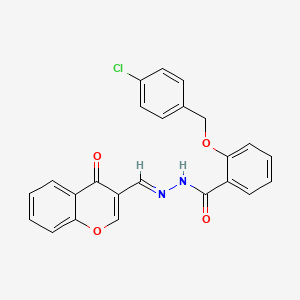
2-((4-Chlorobenzyl)oxy)-N'-((4-oxo-4H-chromen-3-yl)methylene)benzohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((4-Chlorobenzyl)oxy)-N’-((4-oxo-4H-chromen-3-yl)methylene)benzohydrazide is a synthetic organic compound that belongs to the class of hydrazides This compound is characterized by the presence of a 4-chlorobenzyl group, a chromen-4-one moiety, and a benzohydrazide linkage
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-Chlorobenzyl)oxy)-N’-((4-oxo-4H-chromen-3-yl)methylene)benzohydrazide typically involves a multi-step process:
Formation of 4-chlorobenzyl chloride: This step involves the chlorination of benzyl alcohol to produce 4-chlorobenzyl chloride.
Synthesis of 4-chlorobenzyl ether: The 4-chlorobenzyl chloride is then reacted with a suitable phenol derivative to form the 4-chlorobenzyl ether.
Preparation of chromen-4-one derivative: The chromen-4-one moiety is synthesized through a cyclization reaction involving salicylaldehyde and an appropriate diketone.
Formation of benzohydrazide: Benzohydrazide is prepared by the reaction of benzoic acid hydrazide with an aldehyde or ketone.
Final coupling reaction: The final step involves the condensation of the 4-chlorobenzyl ether with the chromen-4-one derivative and benzohydrazide under acidic or basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow reactors to scale up the synthesis process efficiently.
化学反応の分析
Types of Reactions
2-((4-Chlorobenzyl)oxy)-N’-((4-oxo-4H-chromen-3-yl)methylene)benzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzyl and chromen-4-one moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.
科学的研究の応用
2-((4-Chlorobenzyl)oxy)-N’-((4-oxo-4H-chromen-3-yl)methylene)benzohydrazide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Biological Studies: It is used in studies related to enzyme inhibition, particularly targeting hydrolases and oxidoreductases.
Materials Science: The compound’s unique structural properties make it a candidate for the development of novel materials with specific electronic or optical properties.
Industrial Applications: It is explored for use in the synthesis of advanced polymers and as a precursor for other complex organic molecules.
作用機序
The mechanism of action of 2-((4-Chlorobenzyl)oxy)-N’-((4-oxo-4H-chromen-3-yl)methylene)benzohydrazide involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound binds to the active site of enzymes, inhibiting their activity. This is particularly relevant in the context of cancer research, where it targets enzymes involved in cell proliferation.
Pathway Modulation: It can modulate signaling pathways by interacting with key proteins, thereby affecting cellular processes such as apoptosis and cell cycle regulation.
類似化合物との比較
Similar Compounds
- **2-((4-Chlorobenzyl)oxy)-N’-((4-oxo-4H-chromen-3-yl)methylene)benzohydrazide
- **4-Chlorobenzylidene-4H-chromen-3-ylhydrazone
- **4-Chlorobenzylidene-4H-chromen-3-ylhydrazide
Uniqueness
2-((4-Chlorobenzyl)oxy)-N’-((4-oxo-4H-chromen-3-yl)methylene)benzohydrazide stands out due to its unique combination of a 4-chlorobenzyl group, chromen-4-one moiety, and benzohydrazide linkage. This structural arrangement imparts specific chemical and biological properties that are not observed in other similar compounds, making it a valuable molecule for various applications.
特性
CAS番号 |
881660-28-2 |
|---|---|
分子式 |
C24H17ClN2O4 |
分子量 |
432.9 g/mol |
IUPAC名 |
2-[(4-chlorophenyl)methoxy]-N-[(E)-(4-oxochromen-3-yl)methylideneamino]benzamide |
InChI |
InChI=1S/C24H17ClN2O4/c25-18-11-9-16(10-12-18)14-30-22-8-4-2-6-20(22)24(29)27-26-13-17-15-31-21-7-3-1-5-19(21)23(17)28/h1-13,15H,14H2,(H,27,29)/b26-13+ |
InChIキー |
BRFBAJGJJXELHG-LGJNPRDNSA-N |
異性体SMILES |
C1=CC=C2C(=C1)C(=O)C(=CO2)/C=N/NC(=O)C3=CC=CC=C3OCC4=CC=C(C=C4)Cl |
正規SMILES |
C1=CC=C2C(=C1)C(=O)C(=CO2)C=NNC(=O)C3=CC=CC=C3OCC4=CC=C(C=C4)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


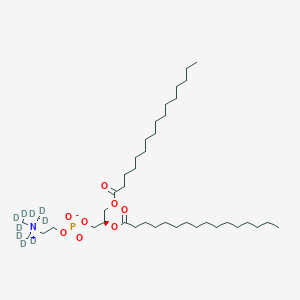
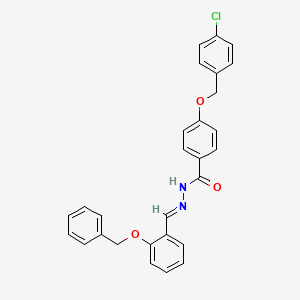
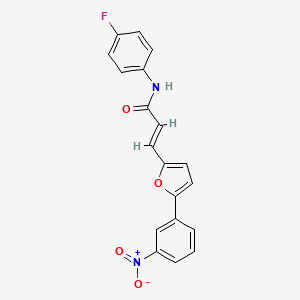
![1-[2-[5-Fluoro-7-hydroxy-4-(4-chlorophenyl)-3,3-dimethyl-2,3-dihydro-1H-indole-1-yl]phenyl]-3-[4-(trifluoromethoxy)phenyl]urea](/img/structure/B15074208.png)
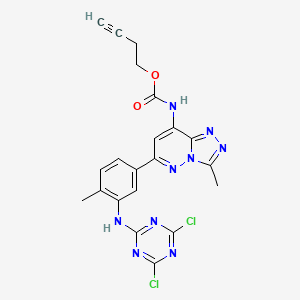
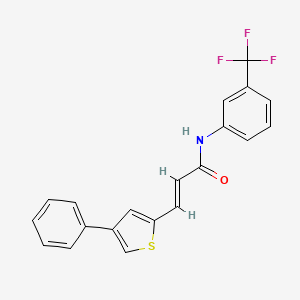
![(3R)-3-[4-[[5-(spiro[1,2-dihydroindene-3,4'-piperidine]-1'-ylmethyl)thiophen-2-yl]methoxy]phenyl]hex-4-ynoic acid](/img/structure/B15074232.png)
![N-[4-[4-(3-chloro-5-ethyl-2-methoxyphenyl)piperazin-1-yl]-3-hydroxybutyl]-1H-indole-2-carboxamide](/img/structure/B15074237.png)
![cyclo[Dip-Tza-Leu-D-N(Me)Val-D-Leu]](/img/structure/B15074242.png)
![5-(Aminomethyl)bicyclo[3.2.2]nonane-1-carboxylic acid](/img/structure/B15074251.png)
![(2R)-N-[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]-2-hydroxyicosanamide](/img/structure/B15074253.png)
